molecular formula C10H8FNO B15070935 3-Fluoro-8-methoxyquinoline

3-Fluoro-8-methoxyquinoline

Cat. No.: B15070935
M. Wt: 177.17 g/mol
InChI Key: KMYSVMYZJKQSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-8-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be achieved through cyclization reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .

Comparison with Similar Compounds

  • 3-Fluoroquinoline
  • 8-Methoxyquinoline
  • Fluoroquinolones

Comparison: 3-Fluoro-8-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to 3-Fluoroquinoline, the methoxy group enhances its solubility and reactivity. In contrast to 8-Methoxyquinoline, the fluorine atom increases its stability and biological activity .

Properties

IUPAC Name

3-fluoro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSVMYZJKQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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